3,6-Dimethylphenanthrene-9,10-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60566-01-0 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3,6-dimethylphenanthrene-9,10-dione |
InChI |
InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)14-8-10(2)4-6-12(14)16(18)15(11)17/h3-8H,1-2H3 |
InChI Key |
FLGUSLGDCYXUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=O)C3=C2C=C(C=C3)C |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 3,6 Dimethylphenanthrene 9,10 Dione Systems
Redox Chemistry and Electron Transfer Processes in Quinonesrsc.orgnih.gov
The redox behavior of quinones is central to their chemical reactivity. They can undergo reduction through sequential one-electron transfer reactions, forming semiquinone and hydroquinone (B1673460) species. nih.gov The presence of substituents, such as the dimethyl groups in 3,6-Dimethylphenanthrene-9,10-dione, can influence the redox potentials of the quinone system. rsc.org
The reduction of a quinone (Q) first produces a semiquinone radical anion (SQ•−), which can then be further reduced to a hydroquinone dianion (Q2−). nih.gov These reactions are reversible and are fundamental to the role of quinones in electron transfer processes. nih.govresearchgate.net
The generation of semiquinone radical anions from phenanthrenequinones can be achieved through chemical or electrochemical reduction. researchgate.netrsc.org For instance, the reduction of 1,10-phenanthroline-5,6-dione (B1662461) with a cobaltocene (B1669278) derivative successfully yielded the corresponding semiquinone radical anion. rsc.org The characterization of these radical species is often carried out using techniques like Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy, which provide insight into the electron distribution within the radical anion. researchgate.net The hydroquinone form can be generated by the two-electron reduction of the quinone, typically in the presence of a proton source. nih.gov
The stability and properties of the semiquinone radical anion are influenced by factors such as the solvent, counter-ions, and the presence of Lewis acids. researchgate.netresearchgate.net For example, the presence of the strong Lewis acid B(C6F5)3 has been shown to facilitate the single electron reduction of various quinones, including 9,10-phenanthrenequinone, to form stable, isolable doubly O-borylated semiquinone radical anion salts. researchgate.net
Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties of phenanthrenequinones. nih.govrsc.org These studies provide valuable data on the reduction potentials and the stability of the generated radical ions. rsc.org The electrochemical behavior of 9,10-phenanthrenequinone has been studied in the context of its electropolymerization to form a conductive polymer layer with good charge-transfer abilities. nih.gov
Computational studies using density functional theory (DFT) have been employed to investigate the substituent effect on the redox potentials of phenanthraquinone analogues. rsc.org These calculations show that the redox potentials can be systematically modified by the introduction of electron-donating or electron-withdrawing groups. rsc.org For this compound, the electron-donating methyl groups are expected to lower the redox potential compared to the unsubstituted phenanthrene-9,10-dione.
Table 1: Electrochemical Data for Selected Quinones
| Compound | First Reduction Potential (V vs. SCE) | Second Reduction Potential (V vs. SCE) | Solvent/Electrolyte | Reference |
| 9,10-Phenanthrenequinone | -0.66 | -1.35 | Acetonitrile (B52724)/TEAP | xmu.edu.cn |
Cycloaddition Reactions and Their Regioselectivitynih.gov
Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic systems. Quinones can participate in these reactions, most notably as dienophiles in Diels-Alder reactions. nih.gov
The central ring of phenanthrene (B1679779) is less aromatic than the outer rings, which might suggest some diene character. However, molecular orbital calculations indicate that phenanthrene itself does not possess the appropriate orbital symmetry to act as a diene in a typical Diels-Alder reaction. stackexchange.com Conversely, the quinone moiety in this compound introduces a dienophilic C=C bond. The reaction of phenanthrenequinones as dienophiles with conjugated dienes would lead to the formation of complex polycyclic structures. The regioselectivity of such reactions would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.
Nucleophilic and Electrophilic Addition Pathwaysnih.gov
The carbonyl groups in quinones make them susceptible to nucleophilic attack. Conjugation extends this electrophilicity to the β-carbon, allowing for conjugate or 1,4-addition. libretexts.org
In α,β-unsaturated carbonyl compounds like quinones, nucleophiles can attack either at the carbonyl carbon (1,2-addition) or at the β-carbon of the double bond (1,4-conjugate addition). libretexts.org The outcome of the reaction often depends on the nature of the nucleophile. libretexts.org Strong, hard nucleophiles like Grignard reagents tend to favor 1,2-addition, while softer nucleophiles like Gilman reagents (organocuprates) and thiols typically favor 1,4-addition. libretexts.org
For this compound, conjugate addition of a nucleophile would occur at the C4a or C4b positions, which are β to the carbonyl groups. This would lead to the formation of a hydroquinone-type intermediate, which can then tautomerize to the more stable aromatic system. The presence of the dimethyl substituents at the 3 and 6 positions may sterically hinder the approach of nucleophiles to some extent but are unlikely to prevent the reaction.
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of this compound is characterized by its response to light, leading to the formation of excited states that can initiate subsequent chemical reactions.
Blue-Light-Induced Photorearrangements in Solution
When subjected to blue light irradiation, this compound, a derivative of 9,10-phenanthrenequinone (PQ), can act as a potent photocatalyst. nih.govacs.org Upon absorption of visible light, it is excited to its triplet state (PQ*). nih.govacs.org This excited state is a strong enough oxidant to induce a single electron transfer (SET) from a suitable substrate, thereby initiating a variety of chemical transformations. nih.govacs.org For instance, in the synthesis of polysubstituted quinolines from 2-vinylarylimines, the excited triplet state of the phenanthrenequinone (B147406) catalyst abstracts an electron from the imine substrate. This electron transfer triggers an electrocyclization mechanism, leading to the formation of the quinoline (B57606) product. nih.govacs.org The process is efficient at room temperature, often yielding good to quantitative results within a short period. nih.gov
The efficiency of these photoreactions can be influenced by the solvent system. For example, the photoclick reaction between 9,10-phenanthrenequinone and electron-rich alkenes shows a significant enhancement in reaction rate in pure acetonitrile compared to when a co-solvent like DMSO is used. rsc.org
Investigation of Triplet Quinone Biradical Intermediates
The photochemistry of phenanthrenequinones is intrinsically linked to the formation of triplet biradical intermediates. researchgate.net Upon photoexcitation, the quinone molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to the more stable triplet state. nih.govunion.edu For this compound (referred to as PQ3 in some studies), the triplet energy has been characterized and is slightly higher than that of the parent 9,10-phenanthrenequinone. nih.gov This is attributed to the electron-donating nature of the methyl groups. nih.gov
The triplet state can then interact with other molecules. In the presence of hydrogen donors, it can abstract a hydrogen atom to form a semiquinone radical. researchgate.net In other reactions, such as the photocatalytic synthesis of quinolines, the excited triplet state acts as an oxidant, accepting an electron to form a radical anion, while the substrate forms a radical cation. nih.govacs.org This radical ion pair can then proceed through various reaction pathways. The formation of these radical intermediates is a key step that dictates the final products of the photochemical reaction. nih.gov
| Compound | Singlet Energy (E_S) (kcal/mol) | Triplet Energy (E_T) (kcal/mol) |
| 9,10-Phenanthrenequinone (PQ) | 56.4 | 48.7 |
| This compound (PQ3) | 56.8 | 49.1 |
Data sourced from photophysical studies of 9,10-phenanthrenequinones. nih.gov
Mechanistic Investigations in Catalytic Processes
Beyond its photochemical reactivity, this compound and related quinones are effective catalysts in a range of dehydrogenation and oxidation reactions. The structure of the quinone plays a pivotal role in determining the operative mechanistic pathway.
Quinone-Catalyzed Dehydrogenation and Oxidation Reaction Pathways
Quinones can facilitate dehydrogenation and oxidation through several mechanistic routes. High-potential para-quinones, such as DDQ and chloranil, often promote reactions via a hydride abstraction pathway, which is effective for substrates with activated C-H bonds. nih.govscilit.comnih.gov
Alternatively, ortho-quinones, which are structurally more analogous to this compound, can mediate reactions through different mechanisms. nih.govnih.gov In the presence of amines, two primary pathways are observed:
Transamination: This pathway involves the initial condensation of a primary amine with the quinone to form an imine adduct. A subsequent tautomerization and hydrolysis release the oxidized product (an aldehyde) and the reduced aminohydroquinone. nih.gov
Addition-Elimination: This mechanism, which can also apply to secondary amines, involves the formation of a hemiaminal intermediate. acs.org
Recent studies have also explored one-electron pathways in quinone-catalyzed dehydrogenation of alcohols under photocatalytic conditions, where a semiquinonate radical anion is the key intermediate. acs.org
Influence of Quinone Structure on Reaction Mechanism and Selectivity
The structure of the quinone catalyst is a critical determinant of both the reaction mechanism and the selectivity of the transformation. nih.govnih.gov The reduction potential of the quinone influences its ability to act as an oxidant. acs.org For instance, quinones with higher reduction potentials are more likely to engage in hydride or electron transfer mechanisms. nih.govacs.org
The substitution pattern on the quinone ring also has a significant impact. Electron-donating groups, such as the methyl groups in this compound, can modulate the electronic properties and steric environment of the quinone. This, in turn, can influence the stability of intermediates and the energy barriers for different reaction pathways, thereby affecting the selectivity of the catalytic process. nih.govchemrxiv.org For example, the design of specific o-quinone catalysts has enabled the selective dehydrogenation of tetrahydroquinolines to quinolines under mild, aerobic conditions. acs.orgnih.gov The development of quantitative structure-activity relationship (QSAR) models is also a promising approach to better understand and predict how quinone structure influences reactivity in oxidation processes. nih.govfrontiersin.org
| Mechanistic Pathway | Key Intermediate(s) | Typical Substrates |
| Hydride Abstraction | Carbocation | Substrates with activated C-H bonds |
| Transamination | Imine adduct | Primary amines |
| Addition-Elimination | Hemiaminal intermediate | Primary and secondary amines |
| One-Electron Transfer | Semiquinonate radical anion | Alcohols (photocatalytic) |
Structural Modifications and Derivative Synthesis in Advanced Chemical Research
Research on Alkylated Phenanthrene-9,10-diones
Alkylation of the phenanthrene-9,10-dione core is a key strategy to modulate its chemical and physical properties. The introduction of alkyl groups can alter solubility, electronic characteristics, and steric hindrance, thereby influencing the molecule's reactivity and its potential applications in materials science.
The synthesis of 3,6-dimethylphenanthrene-9,10-dione is typically achieved through the oxidation of its precursor, 3,6-dimethylphenanthrene (B75243). nih.govthieme-connect.de This oxidation is a common and effective method for preparing substituted phenanthrenequinones from their corresponding phenanthrene (B1679779) derivatives. thieme-connect.de Various oxidizing agents can be employed for this transformation, with chromium(VI)-based reagents being frequently used. thieme-connect.de A reported synthesis for this compound (referred to as compound 4c in the study) yielded a yellow solid with a melting point of 214.6–216.3 °C. semanticscholar.org The reaction was accomplished with a 70% yield following flash column chromatography. semanticscholar.org
Table 1: Synthesis of this compound
| Precursor | Reagents & Conditions | Product | Yield | Reference |
| 3,6-Dimethylphenanthrene | General Oxidation Procedure | This compound | 70% | semanticscholar.org |
Further functionalization of the phenanthrene-9,10-dione system at the 3 and 6 positions, while not starting from the dimethyl derivative, highlights the regioselectivity of these reactions. For instance, 3,6-diacetyl-9,10-dimethoxyphenanthrene has been prepared from 9,10-dimethoxyphenanthrene (B3237640) via a Friedel-Crafts acylation. orgsyn.org This procedure demonstrates a viable route for introducing carbonyl functionalities onto the phenanthrene backbone, which can serve as handles for further synthetic transformations. orgsyn.org
The introduction of alkyl substituents, such as methyl groups at the 3 and 6 positions, has a notable impact on the electronic properties and reactivity of the phenanthrene-9,10-dione core. Methyl groups are known to be weakly electron-donating through an inductive effect. This donation of electron density to the aromatic system can influence the redox potential of the quinone moiety, making it a slightly weaker oxidizing agent compared to the unsubstituted parent compound.
The electronic effects of substituents are critical in the context of the molecule's reactivity. For example, the excited triplet state of phenanthrenequinone (B147406) can act as a photocatalyst, oxidizing substrates through single electron transfer (SET) or hydrogen atom transfer (HAT). rsc.org The electron-donating nature of the dimethyl groups would be expected to modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the energy of the excited state and its oxidative strength. rsc.orgresearchgate.net In related polycyclic aromatic systems, the introduction of heteroatoms or functional groups has been shown to significantly alter electrochemical and photophysical properties, underscoring the tunability of these scaffolds through substitution.
Fused Heterocyclic Systems Derived from Phenanthrene-9,10-diones
The dicarbonyl unit of phenanthrene-9,10-dione is an ideal anchor for the construction of fused heterocyclic rings. These reactions often proceed via condensation with dinucleophilic reagents, leading to the formation of novel, extended π-systems with unique properties.
Phenanthro[9,10-b]furan derivatives can be synthesized from phenanthrene-9,10-dione through various methods. One approach involves the photochemical reaction of furan (B31954) derivatives with tetrachloro-1,2-benzoquinone to form adducts, which are then photolyzed to yield the phenanthro[9,10-b]furan products. Another strategy involves the iron(III) chloride-catalyzed reaction of 9,10-phenanthrenequinone with ketones. rsc.org This reaction proceeds through an aldol (B89426) condensation, followed by dehydration and cyclization to furnish a variety of structurally diverse furan-annulated products. rsc.org
Phenanthrotriazine scaffolds can be readily synthesized by the condensation of phenanthrene-9,10-dione with appropriate nitrogen-containing three-atom components. A key method involves the reaction of phenanthrene-9,10-dione with thiosemicarbazide (B42300) in refluxing acetic acid. semanticscholar.org This reaction first forms an intermediate which then cyclizes to produce phenanthro[9,10-e] nih.govsemanticscholar.orgresearchgate.nettriazine-3-thiol. semanticscholar.org Similarly, reacting phenanthrene-9,10-dione with aminoguanidine (B1677879) hydrochloride leads to the formation of phenanthro[9,10-e] nih.govsemanticscholar.orgresearchgate.nettriazin-3-amine through a guanylhydrazone intermediate followed by cyclization. researchgate.net These derivatives are of interest for their potential biological activities. semanticscholar.orgresearchgate.net
Table 2: Synthesis of Phenanthrotriazine Derivatives
| Reagent 1 | Reagent 2 | Conditions | Product | Reference |
| Phenanthrene-9,10-dione | Thiosemicarbazide | Acetic acid, reflux | Phenanthro[9,10-e] nih.govsemanticscholar.orgresearchgate.nettriazine-3-thiol | semanticscholar.org |
| Phenanthrene-9,10-dione | Aminoguanidine HCl | - | Phenanthro[9,10-e] nih.govsemanticscholar.orgresearchgate.nettriazin-3-amine | researchgate.net |
Phenanthrene-9,10-dicarbonitrile Derivatives and Their Supramolecular Assembly
Conversion of the dione (B5365651) functionality to dinitriles introduces strong electron-withdrawing cyano groups, significantly altering the electronic profile of the phenanthrene system and promoting specific intermolecular interactions.
The synthesis of phenanthrene-9,10-dicarbonitriles, including derivatives like 3,6-dimethylphenanthrene-9,10-dicarbonitrile, has been previously published. These compounds are valuable for studying supramolecular chemistry due to their planar structure and the presence of multiple interaction sites. Single-crystal X-ray diffraction studies on 3,6-dimethylphenanthrene-9,10-dicarbonitrile provide detailed insights into its solid-state packing and non-covalent interactions.
The crystal structure reveals that the molecules assemble through aromatic stacking interactions, often referred to as π-stacking. These interactions are crucial in determining the bulk properties of organic materials. The structural data includes precise measurements of intra- and intermolecular bond lengths and angles, which are fundamental to understanding the nature and strength of these supramolecular assemblies.
Table 3: Crystallographic Data for 3,6-Dimethylphenanthrene-9,10-dicarbonitrile
| Parameter | Description | Source |
| Crystal System | Data obtained from single-crystal XRD | |
| Space Group | Data obtained from single-crystal XRD | |
| Key Interactions | π-stacking, C-H···N interactions | |
| Intermolecular Distances | Precise bond lengths and angles defining the supramolecular assembly |
Specific values for the crystal system and space group are found in detailed crystallographic information files from the cited research but are summarized here for context.
Phenanthrene-9,10-quinhydrone and Related Charge-Transfer Complexes
Phenanthrene-9,10-dione and its derivatives are key components in the formation of charge-transfer complexes (CTCs), which are binary compounds stabilized by partial electron transfer between an electron donor (D) and an electron acceptor (A). The core of this interaction lies in the electronic properties of the constituent molecules, specifically the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor.
A notable example is the formation of 9,10-phenanthrenequinhydrone, the first characterized ortho-quinhydrone derivative. This crystalline material is synthesized from the reaction of phenanthrene-9,10-dione (PQ), the acceptor, with phenanthrene-9,10-diol (PQH₂), the donor. epa.gov The resulting quinhydrone (B85884) (PQH) is stable in the solid state, where pairs of the planar PQ and PQH₂ molecules are linked by hydrogen bonds and organized in columns. epa.gov However, upon dissolution in solvents, even those with low polarity like toluene, the complex dissociates back into its constituent components. epa.gov
The acceptor strength of the phenanthrene-9,10-dione core can be tuned by introducing substituents. For instance, 1,3,6-trinitro-9,10-phenanthrenequinone is a powerful electron acceptor due to the electron-withdrawing nature of the nitro groups. mdpi.com It can form CTCs with a wide array of 23 different aromatic π-electron donors. mdpi.com The degree of charge transfer in the ground state for these complexes varies, with values ranging from 0.134 to 0.240 e⁻ for the most effective donors. mdpi.com In the case of this compound, the presence of electron-donating methyl groups would modify its electronic properties, making it a weaker acceptor compared to its unsubstituted or nitro-substituted counterparts, which in turn influences the characteristics of any charge-transfer complexes it may form.
The formation of CTCs is often confirmed by the appearance of new absorption bands in the visible spectrum, which are absent in the spectra of the individual components. mdpi.com For example, a charge-transfer complex between 1,3,6-trinitro-9,10-phenanthrenequinone and anthracene (B1667546) has been synthesized and isolated as a single crystal. mdpi.com Theoretical studies using Density Functional Theory (DFT) are crucial for predicting and understanding the geometries, frontier orbital energy levels, and the extent of charge transfer in these complexes. mdpi.com
| Role | Compound Name |
|---|---|
| Electron Acceptor | Phenanthrene-9,10-dione (PQ) |
| Electron Donor | Phenanthrene-9,10-diol (PQH₂) |
| Resulting Complex | 9,10-Phenanthrenequinhydrone (PQH) |
Synthesis of Aggregation-Induced Emission (AIE) Active Phenanthrene Conjugates
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is the opposite of the more common aggregation-caused quenching (ACQ). The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel, leading to enhanced fluorescence.
The rigid and planar structure of the phenanthrene core makes it an excellent building block for developing AIE-active materials, also known as AIEgens. A successful strategy involves conjugating known AIE-active segments, such as tetraphenylethene (TPE), to the phenanthrene framework. mdpi.com
A series of AIE-active phenanthrene derivatives can be synthesized by conjugating two TPE units to a phenanthrene core at either the para- or meta-positions, resulting in pTPEP and mTPEP, respectively. mdpi.com The synthesis can commence from a related precursor, 3,6-dibromophenanthrene-9,10-dione. The synthetic pathway involves the etherification of the corresponding diol derivatives followed by Sonogashira reactions with a TPE-boronic acid to yield the final TPEP products. mdpi.com
The resulting TPEP derivatives exhibit classic AIE characteristics. In a pure solvent like tetrahydrofuran (B95107) (THF), they show no significant emission. However, upon the addition of a poor solvent like water, the molecules aggregate, leading to strong sky-blue light emission. This fluorescence intensifies as the water fraction increases, demonstrating the aggregation-induced nature of the emission. mdpi.com These AIE-active phenanthrene conjugates are promising candidates for applications in areas such as bio-imaging, where they can be encapsulated in nanoparticles to create water-soluble and biocompatible fluorescent probes. mdpi.com
| Compound | Solvent | Absorption (λab, nm) | Emission (λem, nm) | AIE Activity |
|---|---|---|---|---|
| mTPEP | THF | 336 | - | Strong sky-blue emission in THF/water mixtures |
| Hexane | 329 | - | ||
| pTPEP | THF | 335, 381 | - | Strong sky-blue emission in THF/water mixtures |
| Hexane | 330, 376 | - |
Advanced Analytical and Spectroscopic Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3,6-Dimethylphenanthrene-9,10-dione, both proton and carbon NMR are essential for confirming its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded on a 400 MHz spectrometer using deuterochloroform (CDCl₃) as the solvent. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) and reveal the distinct signals for the aromatic protons and the methyl groups, confirming the successful synthesis of the target structure. rsc.org
The reported ¹H NMR spectral data for this compound is summarized in the table below.
¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.03 | d (J = 8.0 Hz) | 2H | Aromatic Protons |
| 7.89 | s | 2H | Aromatic Protons |
| 7.49 | d (J = 8.0 Hz) | 2H | Aromatic Protons |
| 2.50 | s | 6H | Methyl Protons |
Data sourced from a study on the synthesis of phenanthrenequinones. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Cross-Polarization/Magic-Angle Spinning (CP/MAS) ¹³C NMR
Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. While the synthesis of this compound was confirmed using ¹³C NMR, the specific chemical shift data was not available in the reviewed literature. rsc.org Generally, the ¹³C NMR spectrum of this compound is expected to show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbons.
Cross-Polarization/Magic-Angle Spinning (CP/MAS) ¹³C NMR is a solid-state NMR technique that provides structural information on crystalline or amorphous solid samples. There was no specific CP/MAS ¹³C NMR data found for this compound in the surveyed literature. However, this technique is valuable for studying the solid-state conformation and packing of phenanthrenequinones and related polycyclic aromatic compounds.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. The HRMS analysis of this compound was performed using a Thermo Fisher Q Exactive mass spectrometer. rsc.org The analysis confirmed the elemental composition of the compound. rsc.org
The table below summarizes the HRMS findings for the protonated molecule [M+H]⁺.
HRMS Data for this compound
| Ion | Calculated Mass | Found Mass |
|---|---|---|
| [C₁₆H₁₂O₂ + H]⁺ | 237.0916 | 237.0915 |
Data sourced from a study on the synthesis of phenanthrenequinones. rsc.org The molecular formula is C₁₆H₁₂O₂.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis and Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and identifies the components at a molecular level using mass spectrometry. No specific GC-MS analysis data for this compound was found in the reviewed scientific literature. This technique is, however, widely used for the analysis of polycyclic aromatic hydrocarbons and their derivatives in environmental and biological samples.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystal. For a crystalline solid, it provides precise bond lengths, bond angles, and details of the crystal packing.
No X-ray crystallographic data for this compound was found in the available literature. However, the crystal structure of a related compound, 2-methylphenanthrene-9,10-dione (B14271938) (referred to as 3a in the study), was determined. rsc.org The data for this related structure is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2381765. rsc.org The analysis of related structures can provide insights into the likely solid-state packing and intermolecular interactions of this compound.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
For related compounds, such as phenanthrenequinone (B147406) derivatives, X-ray diffraction studies have been crucial in understanding their solid-state properties. These studies provide insights into how substituent changes on the phenanthrene (B1679779) core can influence the supramolecular assembly, which in turn affects the material's bulk properties.
Electronic Spectroscopy (UV-Vis and Fluorescence)
Characterization of Electronic Absorption and Emission Properties
The electronic absorption and emission properties of this compound, also referred to as PQ3 in some studies, have been investigated to understand its excited state behavior. nih.gov Studies on 9,10-phenanthrenequinone and its derivatives, including the 3,6-dimethyl substituted version, have utilized steady-state UV-Visible absorption spectroscopy and phosphorescence emission spectroscopy. nih.gov
The introduction of methyl groups, which are electron-donating, at the 3 and 6 positions of the phenanthrenequinone core has been observed to influence the electronic transition energies. nih.gov It has been noted that both the singlet and triplet energies of the substituted derivatives tend to increase with the presence of electron-donating groups. nih.gov The derivatives, including this compound, have been found to exhibit a slightly higher triplet energy compared to the parent 9,10-phenanthrenequinone. nih.gov These compounds are known to exhibit phosphorescence in various organic solvents at both room temperature and at 77 K. nih.gov
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) (Phosphorescence) |
| This compound (PQ3) | Benzene (B151609) | Not explicitly detailed | Data not specified |
| This compound (PQ3) | Chlorobenzene | Not explicitly detailed | Data not specified |
| This compound (PQ3) | Acetonitrile (B52724) | Not explicitly detailed | Data not specified |
| Note: While the study by Togashi and Nicodem (2004) includes this compound (PQ3), specific numerical values for its absorption and emission maxima are not provided in the abstract. The study focuses on the trends and comparative analysis with other derivatives. |
Investigation of Aggregation-Induced Emission (AIE) Phenomena
There is no specific research in the reviewed literature that investigates the aggregation-induced emission (AIE) properties of this compound. The AIE phenomenon is a fascinating photophysical effect where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations and/or vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
While direct studies on the AIE of this compound are lacking, research on other phenanthrene derivatives has explored this property. For instance, phenanthrene derivatives conjugated with tetraphenylethene units have been shown to exhibit AIE characteristics. The rigid and planar structure of the phenanthrene unit can contribute to the aggregation ability of its derivatives. However, it is important to emphasize that the presence and nature of substituents play a crucial role in determining whether a compound will exhibit AIE, aggregation-caused quenching (ACQ), or other photophysical behaviors. Therefore, without direct experimental investigation, it cannot be assumed that this compound is an AIE-active compound.
Computational and Theoretical Chemistry Studies of 3,6 Dimethylphenanthrene 9,10 Dione Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,6-Dimethylphenanthrene-9,10-dione at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict chemical behavior.
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the structural and electronic properties of polycyclic aromatic compounds and their derivatives. ppor.aznih.gov Methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used to optimize molecular geometries and calculate key electronic parameters. ppor.azresearchgate.net
A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. ppor.aznih.gov A smaller energy gap generally implies higher chemical reactivity and polarizability, suggesting the molecule can be more easily excited. researchgate.netnih.gov
For phenanthrene (B1679779) derivatives and related phenanthro[9,10-d]imidazole systems, DFT calculations have been employed to determine these quantum chemical parameters. ppor.azresearchgate.net For example, a study on a complex aromatic derivative of phenanthrene-9,10-dione calculated a moderate HOMO-LUMO energy gap of 4.088 eV, suggesting potential applications in organic electronics. ppor.az The presence of functional groups, such as the ketone groups in the dione (B5365651) structure, significantly influences the HOMO-LUMO gap compared to the parent hydrocarbon. researchgate.net
Table 1: Representative Calculated Electronic Properties for Phenanthrene-Related Systems using DFT
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
|---|---|---|---|---|
| Phenanthro[9,10-d]imidazole Derivative | - | - | 4.088 | B3LYP/6-31G(d,p) |
Note: Data is illustrative of calculations performed on structurally similar compounds to provide context for the electronic properties of this compound.
Computational chemistry provides indispensable tools for mapping the reaction pathways of phenanthrene and its quinone derivatives. DFT calculations are used to explore potential energy surfaces, locate transition state structures, and calculate activation energies, thereby elucidating reaction mechanisms. icm.edu.pl
Studies on the atmospheric reactions of phenanthrene, for example, have used DFT methods (B3LYP and M06-2X) to investigate the complex mechanisms of ozonolysis. icm.edu.pl These calculations can trace the formation of primary ozonide intermediates and their subsequent dissociation, providing insight into the transformation of such pollutants in the environment. icm.edu.pl
Furthermore, the reaction mechanisms of the parent compound, 9,10-phenanthrenequinone (PQ), have been computationally explored. In visible-light-induced photocatalytic reactions, DFT studies help to propose mechanisms, such as a single-electron transfer (SET) from a substrate to the excited triplet state of PQ, which initiates subsequent cyclization and dehydrogenation steps. acs.org Theoretical calculations have also been crucial in understanding how substituents on the PQ ring can invert reaction mechanisms by altering the energy levels of excited states, providing a platform for the rational design of photochemical reactions. acs.org
Molecular Modeling and Simulation Studies
Beyond the electronic structure of a single molecule, molecular modeling and simulations are used to explore the dynamic behavior and intermolecular interactions of this compound systems.
Molecular dynamics (MD) simulations are a powerful technique for studying the interactions between molecules over time. nih.govmdpi.com For phenanthrene derivatives, MD simulations have been used to investigate their binding modes with biological targets, revealing the importance of specific intermolecular forces. researchgate.net Key interactions identified for this class of molecules include π–π stacking, where the aromatic rings of the phenanthrene core interact with aromatic residues of a protein, and hydrogen bonds formed by substituents. researchgate.net
Quantum chemical methods can be used to analyze these interactions in detail. For related quinone systems like anthraquinone, Symmetry-Adapted Perturbation Theory (SAPT) has been applied to decompose the total interaction energy between molecules in a dimer into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.com This analysis provides a quantitative understanding of the forces governing molecular recognition and the formation of supramolecular assemblies. mdpi.com
Table 2: Illustrative Energy Decomposition of Intermolecular Interactions via SAPT
| Interaction Component | Description | Typical Contribution |
|---|---|---|
| Electrostatic | Interaction between the static charge distributions of the molecules. | Favorable or unfavorable |
| Exchange (Pauli Repulsion) | A purely quantum mechanical effect arising from the Pauli exclusion principle. | Strongly repulsive |
| Induction (Polarization) | Distortion of the electron cloud of one molecule by the static charge distribution of another. | Favorable |
Note: This table describes the typical components analyzed in a SAPT calculation to understand the nature of intermolecular forces.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling bridges the gap between molecular structure and macroscopic properties by creating statistical models to predict the behavior of chemicals.
For environmental contaminants like polycyclic aromatic hydrocarbons and their oxygenated derivatives, the gas/particulate partition coefficient (Kₚ) is a critical parameter that determines their environmental fate and transport. QSPR models are developed to predict log Kₚ values based on molecular descriptors.
These descriptors are often derived from quantum chemical calculations performed using DFT. They can include electronic parameters (HOMO/LUMO energies, dipole moment), steric factors, and topological indices. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are then used to build a robust correlation between these descriptors and the experimentally determined or computationally derived Kₚ values. researchgate.net Such models have shown that intermolecular dispersion interactions and hydrogen bonding are primary factors governing the partitioning of PAH derivatives between the gas and particulate phases. These predictive models are invaluable for ecological risk assessment, providing essential data for compounds where experimental measurements are unavailable.
Theoretical Prediction of Spectroscopic Parameters
The theoretical prediction of spectroscopic parameters for a molecule like this compound would typically involve the following computational approaches:
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations would reveal how the electronic structure of the phenanthrenequinone (B147406) core is influenced by the methyl substituents.
Vibrational Spectroscopy (IR and Raman): Density Functional Theory (DFT) calculations are employed to predict the vibrational frequencies and intensities of a molecule. By optimizing the ground state geometry of this compound, a frequency calculation can be performed. The resulting vibrational modes can be correlated with specific stretching, bending, and torsional motions of the chemical bonds, providing a theoretical infrared (IR) and Raman spectrum. These theoretical spectra are invaluable for interpreting experimental data.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is also achieved through DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus (e.g., 1H and 13C) in the molecule, their chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (TMS). These theoretical chemical shifts are highly sensitive to the electronic environment of each atom and are instrumental in confirming the molecular structure.
Illustrative Data Tables (Hypothetical)
While specific research data for this compound is not available, the following tables illustrate how such data would be presented based on computational studies of similar aromatic ketones.
Table 1: Hypothetical Predicted UV-Vis Absorption Wavelengths (λmax) and Oscillator Strengths (f) for this compound in a Solvent.
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| n → π* | 450 | 0.02 |
| π → π* | 320 | 0.35 |
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound.
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
|---|---|---|
| C=O Stretch | 1685 | Symmetric stretching of the ketone groups |
| Aromatic C=C Stretch | 1605, 1580, 1470 | Stretching vibrations of the aromatic rings |
| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the phenanthrene core |
Table 3: Hypothetical Predicted 13C and 1H NMR Chemical Shifts (δ) for this compound.
| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |
|---|---|---|
| C9, C10 (C=O) | 180.5 | - |
| C3, C6 (C-CH3) | 138.2 | - |
| C4, C5 | 135.1 | 8.10 (d) |
| C2, C7 | 129.5 | 7.50 (dd) |
| C1, C8 | 124.0 | 7.95 (d) |
It is important to reiterate that the data presented in these tables are hypothetical and serve to illustrate the expected format and type of information derived from computational studies. Actual research would be required to establish the precise spectroscopic parameters for this compound. The absence of such specific studies highlights a potential area for future research in the computational chemistry of polycyclic aromatic compounds.
Applications in Advanced Materials Science and Catalysis Research
Organic Electronic and Photonic Materials
The photophysical and electrochemical properties inherent to the phenanthrenequinone (B147406) core are central to its application in organic electronic and photonic devices. The substitution pattern, such as the presence of dimethyl groups at the 3 and 6 positions, can further modulate these properties, allowing for the fine-tuning of materials for specific functions.
Phenanthrene (B1679779) derivatives are recognized for their potential in the development of fluorescent materials, particularly for blue organic light-emitting diodes (OLEDs). The rigid, planar structure of the phenanthrene core contributes to high quantum yields and desirable color purity. While direct studies on the luminescent properties of 3,6-Dimethylphenanthrene-9,10-dione are not extensively detailed, research on related substituted phenanthrenequinones provides valuable insights. For instance, photophysical studies on 3,6-disubstituted phenanthrenequinones, including a methyl-substituted derivative, have been conducted to characterize their excited states using UV-Visible absorption and phosphorescence emission spectroscopy. These studies are crucial for understanding the fundamental photophysics that underpins their potential as luminescent materials.
The phenanthro[9,10-d]imidazole scaffold, which can be synthesized from phenanthrene-9,10-dione derivatives, has been a focus in the development of efficient blue emitters. By tuning the electronic properties of the imidazole substituent, the charge-transfer characteristics of the resulting molecule can be optimized to achieve deep-blue emission with high efficiency. This approach highlights the role of phenanthrene-9,10-diones as key precursors in the synthesis of advanced luminescent materials for display and lighting technologies.
The planar, disc-like shape of the phenanthrene core makes its derivatives suitable candidates for the synthesis of discotic liquid crystals. These materials are characterized by their ability to self-assemble into ordered columnar structures, which can exhibit one-dimensional charge transport properties. This makes them promising for applications in organic electronics, such as in field-effect transistors and photovoltaic devices. While specific research on this compound as a precursor for discotic metallomesogens is not widely documented, the general strategy involves the functionalization of the phenanthrene core with flexible side chains to induce liquid crystalline behavior. The dione (B5365651) functionality offers reactive sites for such modifications.
Similarly, the incorporation of rigid mesogenic units like phenanthrene derivatives into polymer backbones can lead to the formation of polymeric mesogens, or liquid crystalline polymers. These materials combine the properties of liquid crystals with the processability and mechanical robustness of polymers. The synthesis of such polymers often involves the derivatization of the mesogenic core to allow for polymerization. The structure of this compound provides a rigid core that could be functionalized and incorporated into polymer chains to create materials with ordered nanostructures and anisotropic properties.
Chemical Catalysis and Reagent Development
The redox activity of the quinone moiety and the potential for the phenanthrene backbone to act as a ligand scaffold are key features that underpin the applications of this compound in catalysis.
Quinones are a well-established class of organic compounds that can act as stoichiometric oxidants in a variety of chemical transformations. Their ability to accept electrons and protons makes them effective reagents for dehydrogenation and other oxidation reactions. While the specific use of this compound as a stoichiometric oxidant is not extensively reported, the parent compound, 9,10-phenanthrenequinone, is known to participate in such reactions. For example, it can be used in the oxidation of various organic substrates.
More recently, the focus has shifted towards the use of quinones as organic catalysts, particularly in the realm of photoredox catalysis. 9,10-Phenanthrenequinone has emerged as a promising metal-free photocatalyst due to its ability to absorb visible light and engage in single-electron transfer (SET) or hydrogen atom transfer (HAT) processes. Upon photoexcitation, it can oxidize a substrate, initiating a chemical transformation, and is then regenerated in a catalytic cycle, often with the use of a terminal oxidant like molecular oxygen. This has been demonstrated in the synthesis of polysubstituted quinolines from 2-vinylarylimines, where the excited state of phenanthrenequinone acts as a potent oxidant. The presence of methyl groups in this compound would be expected to influence its redox potential and photophysical properties, potentially tuning its catalytic activity.
The aromatic framework of phenanthrene can be functionalized to create ligands for transition metal catalysts. The specific geometry and electronic properties of these ligands can have a profound impact on the activity and selectivity of the resulting catalyst. While the direct application of this compound as a ligand is not a primary area of research, its precursor, 3,6-dimethylphenanthrene (B75243), and other phenanthrene derivatives have been explored for this purpose. The dione functionality in this compound could also be a site for coordination to a metal center or for further functionalization to create more complex ligand structures. For example, o-quinones are known to improve the efficiency of certain metal-catalyzed epoxidation reactions.
Energy Storage and Redox Flow Battery Research
The reversible redox chemistry of quinones makes them highly attractive for applications in energy storage, particularly in the development of organic redox flow batteries (RFBs). RFBs are a promising technology for large-scale energy storage, and the use of organic redox-active materials offers advantages in terms of cost, sustainability, and tunability compared to traditional metal-based systems.
Phenanthrenequinone and its derivatives have been investigated as potential electrode materials in both aqueous and non-aqueous RFBs. The two-electron, two-proton redox couple of the quinone moiety allows for high theoretical charge storage capacity. The redox potential of the quinone can be tuned by modifying the substituents on the aromatic rings. The introduction of electron-donating methyl groups at the 3 and 6 positions in this compound would be expected to lower its reduction potential compared to the unsubstituted phenanthrenequinone.
Recent studies have explored the electrochemical performance of substituted phenanthrenequinones for lithium-ion batteries, with density functional theory (DFT) calculations being used to predict the effects of different substituents on properties like reduction potential and theoretical charge capacity. Furthermore, the electrochemical mechanism of aluminum metal-organic batteries based on phenanthrenequinone has been investigated, highlighting the potential for high energy density. While significant research is still needed to address challenges such as solubility and long-term stability in practical battery systems, the fundamental properties of this compound make it a relevant compound for further exploration in the field of organic energy storage.
Development of Chemical Sensors and Analytical Probes
Phenanthrenequinones, a subclass of quinones, have been identified as valuable components in the development of chemical sensors and analytical probes. Their inherent redox properties are central to their function in these applications. thieme-connect.de By modifying electrode surfaces with phenanthrenequinone derivatives, it is possible to create sensors that can detect specific analytes through electrochemical means. nih.gov The principle behind these sensors is the interaction between the surface-confined phenanthrenequinone and the target molecule, which elicits a measurable change in the electrochemical signal. nih.gov
Furthermore, the versatile core structure of phenanthrenequinone allows for chemical modifications that can produce materials with unique fluorescence properties. rsc.org For example, introducing an electron-donating group like a tertiary amine to a phenanthrenequinone imidazole core can result in a material exhibiting aggregation-induced emission (AIE). Conversely, adding an electron-withdrawing moiety can yield a material with two-photon (TP) emission properties. rsc.org These tailored optical properties open up new possibilities for creating advanced fluorescent probes for sensing and biological imaging. rsc.org
Electrochemical Sensor Design Based on Redox Properties of Phenanthrenequinones
The design of electrochemical sensors based on phenanthrenequinones leverages the compound's ability to act as a redox-dependent receptor. nih.gov A key example is the development of phenanthrenequinone-modified electrodes for detecting aromatic ureas in aprotic solvents. nih.gov In this system, the phenanthrenequinone is immobilized on an electrode surface, often through electropolymerization with a conductive polymer like pyrrole. nih.gov
The detection mechanism relies on the specific hydrogen bonding interaction between the radical anion of the phenanthrenequinone (formed during the redox cycle) and the urea molecule. nih.gov This interaction causes a significant positive shift in the half-wave potential (E₁/₂) of the phenanthrenequinone's redox couple. nih.gov This shift is reversible and highly selective for aromatic ureas, with other compounds containing hydrogen-bonding groups showing little to no effect. nih.gov The magnitude of this potential shift can be correlated to the concentration of the analyte, forming the basis of the sensor's analytical capability. mdpi.com A crucial advantage of this design is that the measurement is independent of the electrode coverage, allowing for reproducible results even with some loss of the surface material over time. nih.gov The performance and selectivity of such electrochemical sensors are highly dependent on the properties of the active surface and the materials used for modification, which help to improve electron transfer and minimize interference. mdpi.commdpi.com
Table 2: Electrochemical Response of Phenanthrenequinone-Modified Electrodes
| Analyte | Interaction Mechanism | Observed Electrochemical Change | Selectivity |
|---|---|---|---|
| Aromatic Ureas | Strong hydrogen bonding with PQ radical anion. nih.gov | Large, positive shift in the E₁/₂ of the PQ⁰/⁻ redox couple. nih.gov | High; nonaromatic ureas show little effect. nih.gov |
| Nonaromatic Ureas | Weak interaction. nih.gov | Insignificant shift in E₁/₂. nih.gov | N/A |
| Other HN and HO containing compounds | Weak interaction. nih.gov | Little effect on E₁/₂. nih.gov | N/A |
Environmental Chemistry and Degradation Pathways Academic Perspective
Occurrence and Distribution in Environmental Matrices as Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs)
3,6-Dimethylphenanthrene-9,10-dione belongs to the class of oxygenated polycyclic aromatic hydrocarbons (OPAHs). These compounds are characterized by a polycyclic aromatic structure containing at least one oxygen atom. OPAHs are of significant environmental interest as they are widespread contaminants, often exhibiting higher toxicity than their parent Polycyclic Aromatic Hydrocarbons (PAHs). They originate from two main sources: direct emission from incomplete combustion processes (primary OPAHs) and atmospheric oxidation of parent PAHs (secondary OPAHs). Phenanthrenequinones, including derivatives like this compound, are recognized as major products of phenanthrene (B1679779) photooxidation and are commonly detected in the environment.
This compound, and more broadly phenanthrenequinones, are frequently detected and quantified in environmental samples. They are known constituents of atmospheric aerosols and contaminated soils. Their presence in the atmosphere is a result of both direct emissions from sources like vehicle exhaust and biomass burning, and secondary formation from the atmospheric oxidation of 3,6-dimethylphenanthrene (B75243).
Studies have confirmed the presence of phenanthrene-9,10-dione in atmospheric particulate matter from various urban and remote locations. For instance, it has been identified in PM2.5 samples in cities like Krakow, Poland, where OPAHs are a significant component of organic aerosols. Concentrations can fluctuate based on seasonal changes, with higher levels often observed in winter due to increased fuel combustion for heating and specific meteorological conditions. Similarly, these compounds are found in soil, often as a result of atmospheric deposition and their formation from the microbial or photochemical degradation of parent PAHs already present in the soil. The degradation of phenanthrene in contaminated soils has been shown to produce phenanthrene 9,10-dione as a metabolic intermediate.
Atmospheric Transformation Mechanisms
The persistence and transport of this compound in the atmosphere are dictated by its chemical and photochemical reactivity. Like other PAHs and OPAHs, it is subject to transformation by key atmospheric oxidants and solar radiation.
The atmospheric transformation of PAHs is a primary source of OPAHs like this compound. Gas-phase reactions with oxidants are a critical degradation pathway.
Hydroxyl Radicals (•OH): During the daytime, the hydroxyl radical is the most important oxidant in the troposphere. The reaction of gas-phase phenanthrene (the parent compound) with •OH radicals is a significant pathway leading to the formation of phenanthrene-9,10-dione. Experimental studies have shown that the OH-initiated oxidation of phenanthrene yields several products, with phenanthrene-9,10-dione being a notable component.
Nitrate (B79036) Radicals (NO₃•): In the nighttime, the nitrate radical becomes a dominant atmospheric oxidant, especially in polluted environments. Reactions with NO₃• provide another pathway for the transformation of parent PAHs into their oxygenated derivatives.
Ozone (O₃): Ozone can also react with PAHs, leading to the formation of quinones. While direct ozonolysis of the parent PAH can form diones, the reaction rates are often slower compared to reactions with •OH radicals.
These atmospheric reactions are complex and result in a variety of oxygenated and nitrated aromatic compounds, contributing to the chemical evolution of atmospheric aerosols.
Photochemical degradation, or photolysis, is another crucial process affecting the fate of this compound in the environment. OPAHs can absorb solar radiation, which can lead to their transformation into other compounds. The photooxidation of phenanthrene is a well-established source of phenanthrene-9,10-dione. This process can occur when the parent PAH is adsorbed onto atmospheric particles, such as soot or dust, where it is exposed to sunlight and atmospheric oxidants. The resulting quinones are often more stable than the parent PAHs but can also undergo further photodegradation.
Biotransformation and Biodegradation Studies
In soil and aquatic environments, the fate of this compound is heavily influenced by biological activity, particularly from microorganisms capable of metabolizing aromatic compounds.
Numerous microorganisms, including bacteria, fungi, and algae, can transform and degrade PAHs and their oxygenated derivatives. Phenanthrene-9,10-dione is frequently identified as a key metabolite in the biodegradation of phenanthrene.
Bacterial and Fungal Degradation: Various bacterial strains, such as those from the genus Sphingomonas, are known to degrade phenanthrene. During this process, they initially oxidize the phenanthrene molecule to form intermediates, including phenanthrene-9,10-dione. This dione (B5365651) is then typically subject to further enzymatic attack, leading to ring cleavage and eventual mineralization to carbon dioxide and water. Fungi also play a role in transforming PAHs into quinones.
Degradation by Green Microalgae: Studies have specifically demonstrated the ability of green microalgae to biotransform PAHs. The green alga Scenedesmus obliquus, for example, has been shown to metabolize phenanthrene, with 9,10-phenanthrenequinone being a major transformation product. This indicates that photosynthetic organisms can be actively involved in the transformation and potential degradation of these contaminants in aquatic systems.
Identification and Analysis of Biodegradation Metabolites
Detailed studies specifically identifying the biodegradation metabolites of this compound are not extensively available in the current body of scientific literature. However, the biodegradation of the parent compound, 3,6-dimethylphenanthrene, and other alkylated polycyclic aromatic hydrocarbons (PAHs) has been investigated. The metabolic pathways for these compounds generally involve oxidation reactions catalyzed by microbial enzyme systems.
For phenanthrene and its alkylated homologs, biodegradation is typically initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. This leads to the formation of dihydrodiols, which can be further oxidized to catechols. Subsequent ring cleavage of the catechol structure by other enzymes leads to the formation of various aliphatic and aromatic intermediates that can eventually be mineralized to carbon dioxide and water.
While specific metabolites for this compound are not documented, it is plausible that its biodegradation, if it occurs, would proceed through pathways involving the reduction of the dione to a diol, followed by enzymatic reactions similar to those observed for other phenanthrene derivatives. The presence and position of the methyl groups can influence the rate and regioselectivity of the enzymatic attack. Further research is required to isolate and identify the specific metabolic products resulting from the microbial degradation of this compound.
Factors Influencing Biodegradability of Alkylated Phenanthrenes
The biodegradability of alkylated phenanthrenes is influenced by a combination of physicochemical properties of the compounds and environmental factors. Research has shown that these factors can significantly affect the rate and extent of degradation.
Degree of Alkylation: The susceptibility of alkylphenanthrenes to biodegradation generally decreases as the degree of alkylation increases. nih.govresearchgate.net For instance, phenanthrene and methylphenanthrenes are typically more readily biodegraded than C₂-alkylphenanthrenes and C₃-alkylphenanthrenes. nih.govresearchgate.net This is attributed to increased steric hindrance and hydrophobicity with a higher number of alkyl substituents, which can limit microbial uptake and enzymatic attack.
Position of Alkyl Groups: The specific position of the alkyl substituents on the phenanthrene ring also plays a crucial role in determining its biodegradability. researchgate.net While a universal degradation sequence is not always observed, certain isomers have been shown to be more or less susceptible to microbial degradation. copernicus.org For example, some studies have suggested that 3-methylphenanthrene (B47518) is slightly more vulnerable than other methylphenanthrene isomers. nih.gov Conversely, isomers like 1,7-dimethylphenanthrene (B57199) have demonstrated a slightly higher resistance to biodegradation compared to other C₂-phenanthrene isomers. nih.gov
Environmental Conditions:
Electron Acceptor Conditions: The type of electron acceptor available in the environment significantly impacts biodegradation rates. Higher biodegradation rates for alkylphenanthrenes have been observed under sulfate-reducing conditions compared to methanogenic conditions. nih.gov This is consistent with the general understanding that sulfate (B86663) reducers can outcompete methanogens for common substrates. nih.gov
Temperature: Temperature influences microbial activity and, consequently, the rate of biodegradation. Studies have shown that the optimal temperature for the degradation of alkylphenanthrenes can vary depending on the microbial consortium present. For example, in one study, greater degrees of biodegradation were observed at 35°C in a methanogenic culture and at 55°C in a sulfate-reducing culture. nih.gov
Sorption and Bioavailability: The sorption of PAHs to soil and sediment particles can reduce their bioavailability to microorganisms, thereby hindering biodegradation. copernicus.org The presence of a sorption phase is a statistically significant factor that alters the biodegradation rate of phenanthrene. universiteitleiden.nl
Microbial Adaptation: The prior exposure of a microbial community to PAHs can lead to the development of adapted populations with a greater capacity for their degradation. The adaptive state of the bacteria is a statistically significant factor influencing the rate of phenanthrene biodegradation. universiteitleiden.nl
Table 1: Factors Influencing the Biodegradability of Alkylated Phenanthrenes
| Factor | Influence on Biodegradability | References |
|---|---|---|
| Degree of Alkylation | Decreases with an increasing number of alkyl groups. | nih.govresearchgate.net |
| Position of Alkyl Groups | Isomer-specific, with some positions being more or less susceptible to degradation. | researchgate.netcopernicus.org |
| Electron Acceptor Conditions | Higher rates are often observed under sulfate-reducing conditions compared to methanogenic conditions. | nih.gov |
| Temperature | Optimal temperature varies with the microbial culture. | nih.gov |
| Sorption | Sorption to particles reduces bioavailability and degradation rates. | copernicus.orguniversiteitleiden.nl |
| Microbial Adaptation | Adapted microbial communities exhibit higher degradation rates. | universiteitleiden.nl |
Environmental Partitioning Behavior
The environmental partitioning of a chemical compound describes its distribution between different environmental compartments such as air, water, soil, and biota. For semi-volatile organic compounds like 3,6-dimethylphenanthrene, the gas/particle partitioning in the atmosphere is a critical process that influences its atmospheric transport, deposition, and fate. This partitioning is commonly characterized by the gas/particle partition coefficient (KP).
The KP value is a measure of the equilibrium distribution of a compound between the gaseous phase and the particulate phase in the atmosphere. It is defined as:
KP = (CP / TSP) / CA
Where:
CP is the concentration of the compound in the particulate phase (ng/m³).
CA is the concentration of the compound in the gaseous phase (ng/m³).
TSP is the total suspended particulate matter concentration (μg/m³).
A higher KP value indicates a greater tendency for the compound to be associated with particulate matter.
Modeling Gas/Particulate Partition Coefficients for 3,6-Dimethylphenanthrene
Due to the challenges associated with the experimental determination of KP values for a vast number of organic compounds, quantitative structure-property relationship (QSPR) models are frequently employed to predict these values. nih.gov These models establish a mathematical relationship between the physicochemical properties and molecular descriptors of a compound and its gas/particle partitioning behavior. nih.gov
For 3,6-dimethylphenanthrene, both experimental and predicted log KP values have been reported in the literature. In a study that developed and validated QSPR models for PAHs and their derivatives, the following log KP values were presented for 3,6-dimethylphenanthrene:
Table 2: Experimental and Predicted Gas/Particulate Partition Coefficients (log KP) for 3,6-Dimethylphenanthrene
| Compound | Experimental log KP | Predicted log KP (MLR Model) | Predicted log KP (SVM Model) | Reference |
|---|---|---|---|---|
| 3,6-Dimethylphenanthrene | -3.120 | -2.728 | -2.930 | nih.gov |
The models used for these predictions were based on quantum chemical descriptors calculated using Gaussian 09 software. nih.gov Two different modeling approaches, stepwise multiple linear regression (MLR) and support vector machine (SVM), were utilized to develop the QSPR models. nih.gov The study found that intermolecular dispersion interactions and hydrogen bonding are the primary factors governing the distribution of PAH derivatives between the gas and particulate phases. nih.gov These predictive models are valuable tools for estimating the environmental partitioning of compounds like 3,6-dimethylphenanthrene, which is essential for assessing their ecological risk. nih.gov
Emerging Research Frontiers and Future Directions
Design and Synthesis of Next-Generation Substituted Phenanthrenequinones
The tailored design and synthesis of new phenanthrenequinone (B147406) derivatives are at the forefront of chemical research, aiming to create molecules with specific and enhanced properties. nih.govnih.gov A significant area of interest is the development of novel bisphenol compounds derived from phenanthrenequinone, which serve as crucial raw materials for high-performance polymers like polycarbonates and polyarylates, as well as thermosetting resins such as epoxy resins. google.com
Recent synthetic strategies have focused on efficiency and scalability. One such method involves an intramolecular Friedel-Crafts reaction of imidazolides, which has proven effective for creating a variety of substituted phenanthrenequinones. nih.gov This approach includes key steps like an orthoselective intermolecular Friedel-Crafts reaction, a Suzuki-Miyaura coupling to form the biaryl bond, and subsequent hydrolysis and cyclization. nih.gov
Furthermore, the oxidation of phenanthrene (B1679779) using reagents like chromic acid remains a fundamental method for producing the parent phenanthrenequinone, which can then be further modified. wikipedia.orggoogle.com Researchers are also exploring the synthesis of novel 1,10-phenanthroline (B135089) derivatives, which can act as versatile ligands for transition metal ions and have potential applications as intercalating agents for DNA. researchgate.netcapes.gov.br The overarching goal of these synthetic endeavors is to produce a new generation of phenanthrenequinones with tailored electronic and structural features for a wide array of applications, from advanced materials to potential therapeutics. nih.govacs.org
Discovery of Novel Catalytic Transformations Leveraging Quinone Reactivity
The inherent reactivity of the quinone moiety is being harnessed to develop innovative catalytic transformations. Phenanthrenequinones, including 3,6-dimethylphenanthrene-9,10-dione, are emerging as versatile players in the field of catalysis. nih.gov One of the most promising areas is their use in photoredox catalysis. tandfonline.com Due to their low cost and availability, phenanthrenequinones are being explored as alternatives to traditional transition metal-based photocatalysts for a variety of organic transformations. tandfonline.com
For instance, visible-light-excited 9,10-phenanthrenequinone has been successfully employed as a photocatalyst for synthesizing polysubstituted quinolines from 2-vinylarylimines. acs.org The proposed mechanism involves the excited-state phenanthrenequinone inducing a one-electron oxidation of the imine, which triggers an electrocyclization cascade. acs.org This method offers a mild and efficient route to a class of compounds with significant biological and pharmaceutical importance. acs.org
Beyond photoredox catalysis, researchers are investigating the broader catalytic applications of quinones in selective oxidation reactions. nih.gov High-potential quinones are known to facilitate hydride abstraction, and catalytic cycles are being developed that regenerate the oxidized quinone using transition metals, electrochemistry, or molecular oxygen. nih.gov Furthermore, biomimetic studies of ortho-quinone cofactors found in copper amine oxidases are inspiring the development of new quinone-based catalysts for the efficient and selective dehydrogenation of amines. nih.govnih.gov These catalytic systems often operate through electrophilic transamination or addition-elimination pathways, highlighting the diverse mechanistic possibilities offered by quinone structures. nih.gov The exploration of these novel catalytic transformations is expanding the synthetic chemist's toolbox and paving the way for more sustainable and efficient chemical processes. chemrxiv.org
Development of Advanced Materials with Precisely Tuned Redox and Optical Properties
The unique electronic structure of phenanthrenequinones makes them prime candidates for the development of advanced materials with tailored redox and optical properties. A significant focus of this research is on energy storage applications. By incorporating redox-active organic molecules like 9,10-phenanthrenequinone into conductive frameworks, such as nitrogen-doped reduced graphene oxide, researchers are creating composite materials for supercapacitors with significantly enhanced energy densities. nih.govacs.orgresearchgate.net These materials leverage both electric double-layer capacitance and pseudocapacitance, the latter arising from the faradaic reactions of the quinone moiety. nih.govacs.org
The ability to modify the structure of phenanthrenequinone derivatives allows for the fine-tuning of their redox potentials and other electrochemical properties. nih.gov Density functional theory (DFT) calculations are being employed to guide the molecular design of phenanthrenequinone derivatives for use as organic cathode materials in rechargeable lithium-ion batteries. nih.gov These studies have shown that the discharge potential is strongly dependent on the frontier orbital levels and electric potential of the molecule. nih.gov
In the realm of optical materials, phenanthrenequinone derivatives are being investigated for their photophysical and photochemical properties. For example, photosensitizers based on a 9,10-phenanthrenequinone core conjugated with electron-donating triphenylamine (B166846) derivatives have been developed. acs.org These molecules exhibit both efficient Type I reactive oxygen species generation and excellent photothermal conversion capacity, making them promising for applications in synergistic photodynamic and photothermal therapies. acs.org The development of these advanced materials is a testament to the versatility of the phenanthrenequinone scaffold and its potential to address challenges in energy storage and medicine. mdpi.com
Enhanced Understanding of Environmental Fate and Transformation Mechanisms through Integrated Approaches
A comprehensive understanding of the environmental fate and transformation of 3,6-dimethylphenanthrene (B75243) is crucial for assessing its ecological impact. As a polycyclic aromatic hydrocarbon (PAH), it is part of a class of compounds that are widely distributed in the environment, found in air, water, soil, and living organisms. epa.gov The environmental transport of PAHs is largely as particulates due to their low water solubility and vapor pressure. epa.gov
Research into the degradation of phenanthrene and its derivatives is actively being pursued. One key pathway is photodegradation. Studies have shown that the presence of certain materials, like akaganeite (an iron oxide) nanorods, can act as photocatalysts, accelerating the degradation of phenanthrene on soil surfaces, particularly under acidic conditions. rsc.org The photodegradation of phenanthrene can also be induced by photosensitized electron transfer in the presence of transition metal ions like Fe³⁺ under visible light irradiation. epa.gov
The biotransformation of phenanthrene in organisms is another critical area of study. For instance, in fish, exposure to other PAHs can enhance the metabolism of phenanthrene, leading to altered biotransformation and potentially increased toxicity. researchgate.net The metabolites of phenanthrene can include various hydroxylated and dihydroxylated forms. researchgate.net Furthermore, some microorganisms have demonstrated the ability to degrade methylphenanthrenes, with studies identifying metabolites of compounds like 3,6-dimethylphenanthrene. researchgate.net Integrated approaches that combine experimental studies with quantum chemical calculations are helping to elucidate the complex biodegradation pathways of these compounds. researchgate.net This multi-faceted research is essential for predicting the environmental persistence and potential risks associated with 3,6-dimethylphenanthrene and other related PAHs. nih.govepa.gov
Interdisciplinary Research Integrating Synthetic Chemistry, Theoretical Studies, and Materials Science Applications
The advancement of our understanding and application of this compound and related compounds is increasingly reliant on interdisciplinary research that synergistically combines synthetic chemistry, theoretical studies, and materials science. antheia.bio This integrated approach allows for a virtuous cycle of discovery, where theoretical predictions guide synthetic efforts, and the properties of the resulting materials inform and refine theoretical models.
Theoretical studies, particularly those employing density functional theory (DFT), are proving invaluable in predicting the electronic structure and redox properties of novel phenanthrenequinone derivatives. nih.gov This predictive power enables the rational design of molecules with specific characteristics, such as optimized discharge potentials for battery applications. nih.gov
Synthetic chemistry then brings these theoretically designed molecules to life. antheia.bio Efficient and scalable synthetic routes, such as the intramolecular Friedel-Crafts reaction of imidazolides, are developed to produce these next-generation materials. nih.gov The ability to synthesize a diverse range of substituted phenanthrenequinones is crucial for systematically investigating structure-property relationships. acs.org
Finally, materials science focuses on the characterization and application of these newly synthesized compounds. This includes evaluating their performance as electrode materials in supercapacitors and batteries, where properties like capacitance and cycling stability are paramount. nih.govacs.org It also involves exploring their potential in photothermal therapy and other advanced applications. acs.org The experimental data obtained from these materials science investigations provide crucial feedback for refining theoretical models and guiding the design of even more advanced materials. This collaborative, interdisciplinary approach is accelerating innovation in the field of phenanthrenequinone chemistry and materials. antheia.bio
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 3,6-Dimethylphenanthrene-9,10-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves the reduction of methyl-substituted phenanthrene precursors using alkali metals (e.g., sodium or lithium) in liquid ammonia. For example, 9-methylphenanthrene derivatives can be reduced to dihydro intermediates, followed by oxidation to the dione form . Key parameters include reaction time (shorter durations prevent over-reduction) and exclusion of moisture/air to avoid side reactions. Post-synthesis purification via column chromatography with silica gel and dichloromethane/hexane gradients is recommended for isolating high-purity products .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and substitution pattern of this compound?
- Methodological Answer : ¹H NMR analysis at 270 MHz resolves methyl group signals (δ 1.2–1.5 ppm for axial vs. equatorial conformers) and aromatic protons. Coupling constants (e.g., ) provide insights into ring conformation and substituent orientation. For example, pseudoaxial methyl groups exhibit distinct splitting patterns compared to dipseudoaxial arrangements . Carbon-13 NMR further identifies carbonyl carbons (δ ~180 ppm) and methyl carbons (δ 15–25 ppm).
Q. What are the primary chemical reactions of this compound, and how can they be leveraged for functionalization?
- Methodological Answer : The quinone moiety undergoes redox reactions: reduction with NaBH₄ yields hydroquinone derivatives, while oxidation with KMnO₄ under acidic conditions generates carboxylated products. Nucleophilic substitution at methyl groups is possible using strong bases (e.g., LDA) to deprotonate methyl C–H bonds, enabling alkylation or halogenation .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its fluorescence properties compared to unsubstituted phenanthrenedione?
- Methodological Answer : Methyl groups at positions 3 and 6 introduce steric hindrance, reducing π-π stacking and enhancing fluorescence quantum yield. Time-resolved fluorescence spectroscopy (TRFS) can quantify excited-state lifetimes, while comparative studies with 9,10-phenanthrenedione (unsubstituted) reveal bathochromic shifts due to electron-donating methyl groups .
Q. What experimental strategies resolve contradictions in reported conformational dynamics of methyl-substituted dihydrophenanthrenediones?
- Methodological Answer : Temperature-dependent NMR studies (e.g., in CS₂ at –75°C) can "freeze" ring inversion processes, isolating axial and equatorial conformers. Computational modeling (DFT or MD simulations) complements experimental data by predicting energy barriers for ring inversion. For example, 9,10-dialkyl derivatives exhibit lower barriers (~10 kcal/mol), making conformational trapping challenging .
Q. How can this compound be integrated into fluorescence-based sensors for biological imaging?
- Methodological Answer : Functionalization with amine linkers (e.g., via Schiff base condensation) allows conjugation to biomolecules. Fluorescence quenching assays compare binding affinities of derivatives (e.g., 1,10-phenanthroline analogs) with target biomolecules. For instance, pH-dependent fluorescence intensity at 8.6–8.8 correlates with binding events in cellular environments .
Comparative and Theoretical Frameworks
Q. How do the electronic properties of this compound compare to other anthraquinone derivatives in charge-transfer applications?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals redox potentials () for the quinone/hydroquinone couple. Methyl substitution shifts cathodically by 50–100 mV compared to unsubstituted analogs, indicating enhanced electron-donating capacity. Density Functional Theory (DFT) calculates HOMO-LUMO gaps, correlating with experimental UV-Vis absorption maxima (λmax ~450 nm) .
Q. What theoretical frameworks guide the design of this compound-based catalysts for organic transformations?
- Methodological Answer : Frontier Molecular Orbital (FMO) theory identifies reactive sites for electrophilic/nucleophilic attack. For example, the LUMO of the quinone moiety facilitates electron-deficient alkene activation in Diels-Alder reactions. Mechanistic studies using isotopic labeling (e.g., ¹⁸O) track oxygen transfer pathways in oxidation catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
